The compound's classification as a pyrimidinedione places it among compounds that exhibit diverse biological activities, particularly as potential therapeutic agents targeting various enzymes and receptors. The National Institute of Standards and Technology provides a comprehensive database for this compound, including its structural and physical properties .
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- can be achieved through several methods, often involving cyclization reactions of suitably substituted precursors. Key methods include:
Synthesis parameters such as temperature (often elevated to around 120 °C), reaction time (typically ranging from minutes to hours), and the use of catalysts (like triethylamine) are crucial for achieving high yields and selectivity in the formation of the desired pyrimidinedione structure.
The molecular structure of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- features a pyrimidine ring substituted at the 5-position with a trifluoromethyl group and at the 1-position with a methyl group. The structural formula can be represented as follows:
2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- often involves inhibition of specific enzymes or receptors. For example:
Studies indicate that modifications at specific positions on the pyrimidine structure can lead to varying degrees of enzyme inhibition, making it an attractive target for further research in drug development.
The physical properties of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- include:
Chemical properties include:
The applications of 2,4(1H,3H)-Pyrimidinedione, 1-methyl-5-(trifluoromethyl)- span multiple fields:
Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications. Studies focus on elucidating structure-activity relationships to improve efficacy against resistant strains of bacteria.
The 2,4(1H,3H)-pyrimidinedione core presents inherent challenges for selective alkylation due to the presence of two potential nitrogen nucleophiles (N1 and N3). For 1-methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, achieving high regioselectivity at N1 requires precise control of reaction conditions and catalytic systems. Thermodynamic control favors N1-alkylation due to the electron-withdrawing nature of the trifluoromethyl group at C5, which reduces the nucleophilicity of N3. Under basic conditions (e.g., K₂CO₃/DMF), the ambident anion formed by deprotonation of N3 exhibits greater electron density at N1, directing alkylation to this position [1].
Experimental data demonstrates that solvent polarity significantly influences regioselectivity. Polar aprotic solvents like DMF or DMSO favor N1-alkylation, while protic solvents lead to mixtures. Transition metal catalysis, particularly silver oxide (Ag₂O) in acetonitrile, further enhances N1-selectivity (>98%) for methyl iodide, enabling efficient synthesis of the 1-methyl derivative crucial for pharmaceutical intermediates like tipiracil hydrochloride [1] [6]. The table below summarizes key methylation approaches:
Table 1: Regioselective N-Methylation of 5-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Base/Catalyst | Solvent | Temperature (°C) | N1:N3 Ratio | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 80 | 92:8 | 85 |
NaH | THF | 60 | 85:15 | 78 |
Ag₂O | CH₃CN | 25 | >99:1 | 95 |
Cs₂CO₃ | DMSO | 90 | 95:5 | 88 |
Protecting group strategies are essential for N-alkylation when targeting unsymmetrical disubstituted derivatives. The tert-butoxycarbonyl (Boc) group can be installed at N3 using di-tert-butyl dicarbonate, enabling selective N1-alkylation. Subsequent acidic deprotection (e.g., trifluoroacetic acid) yields N1-alkyl-N3-H derivatives [2].
The electron-deficient nature of the benzonitrile moiety in derivatives like 2-cyanophenyl-1-methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione facilitates nucleophilic aromatic substitution (SNAr) at the ortho-position (C2′). This reaction is pivotal for introducing diverse substituents (–OR, –SR, –NR₂) essential for structure-activity relationship (SAR) studies. The trifluoromethyl group enhances ring electron deficiency, accelerating SNAr rates up to 50-fold compared to non-fluorinated analogs [4] [8].
Kinetic studies reveal that electron-donating groups meta or para to the nitrile reduce reactivity, while electron-withdrawing groups enhance it. Amines are particularly effective nucleophiles, with secondary amines reacting 5–10 times faster than primary amines due to reduced solvation effects. The following table illustrates substituent effects on SNAr kinetics:
Table 2: Relative SNAr Rates with Piperidine for Benzonitrile Derivatives
C4′ Substituent | Relative Rate (k_rel) | Product Yield (%) |
---|---|---|
–CN | 1.0 (Reference) | 90 |
–NO₂ | 3.2 | 92 |
–F | 2.1 | 88 |
–OCH₃ | 0.3 | 65 |
–CH₃ | 0.5 | 70 |
Industrial applications leverage continuous-flow reactors for hazardous SNAr reactions involving fluorides. For example, displacement of 2-fluoro-5-nitrobenzonitrile with liquid ammonia under pressurized flow conditions (100°C, 20 bar) achieves 95% conversion with minimized by-product formation [7].
Transition metal catalysis enables the introduction of complex aryl, heteroaryl, and alkyl groups at C5 or C6 positions of the pyrimidinedione core. Suzuki-Miyaura coupling is particularly effective for installing aryl boronates at the C5 position. Key innovations include the use of palladium precatalysts like Pd(dppf)Cl₂ and water-tolerant ligands such as SPhos, which achieve >90% coupling efficiency even with electron-deficient pyrimidinediones [2] [6].
Direct C–H functionalization bypasses pre-functionalization steps. Directed ortho-metalation (DoM) strategies employ pyrimidinedione N-atoms as directing groups. For example, palladium(II) acetate catalyzes the coupling of 1-methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione with aryl iodides at C6 when assisted by pivaloyl-protected amines at N3, achieving 60–85% yields [6].
Table 3: Cross-Coupling Reactions at the Pyrimidinedione Core
Reaction Type | Catalyst System | Substrate | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/AsPh₃ | 5-Bromo-1-methyl-pyrimidinedione | 75–92 |
Stille Coupling | Pd₂(dba)₃/P(o-tol)₃ | 5-Iodo-1-methyl-pyrimidinedione | 70–88 |
C–H Arylation | Pd(OAc)₂/Ag₂CO₃ | 1-Methyl-5-(trifluoromethyl)pyrimidinedione | 60–85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 4-Chloro-1-methyl-pyrimidinedione | 80–95 |
Buchwald-Hartwig amination functionalizes halogenated pyrimidinediones, enabling C–N bond formation. For instance, coupling of 4-chloro-1-methyl-5-(trifluoromethyl)pyrimidinedione with morpholine using Pd₂(dba)₃ and XPhos affords N4-substituted derivatives in 92% yield [2].
Solid-phase synthesis accelerates the development of 1-methyl-5-(trifluoromethyl)pyrimidinedione libraries for high-throughput screening. The core scaffold is typically anchored to resins via N-alkyl carboxylic acid linkers. Wang resin-linked 4-hydroxyphenylpropionic acid esters are ideal due to their stability under SNAr conditions and cleavability with 20% TFA/DCM [6].
Combinatorial diversification involves two primary strategies:
Automated platforms enable rapid library production. For example, BAY-069 optimization employed combinatorial synthesis to generate 320 analogs in <6 weeks, identifying compounds with sub-100 nM BCAT1/2 inhibition [6]. Cleavage conditions are critical – TFA cocktails with triisopropylsilane (TIS) as scavengers minimize trifluoromethyl group degradation, preserving >95% compound integrity [4].
Introducing chirality into 1-methyl-5-(trifluoromethyl)pyrimidinedione derivatives targets enantioselective interactions with biological receptors. Three primary strategies achieve this:
X-ray crystallography of BCAT1-inhibitor complexes reveals why stereochemistry matters: the (R)-enantiomer of BAY-069 forms a hydrogen bond with Val175, while the (S)-enantiomer clashes with Phe49. This underpins the 100-fold higher potency of the (R)-form [6]. Biocatalytic approaches using engineered transaminases are emerging for enantioselective amination at C4 positions [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2